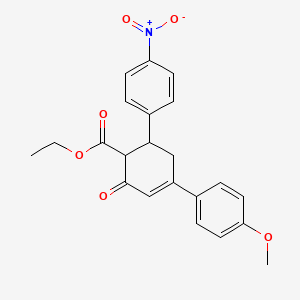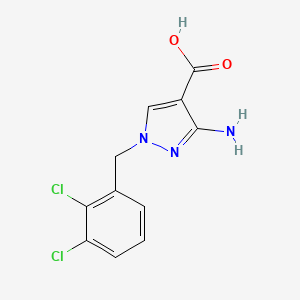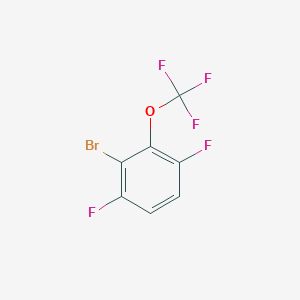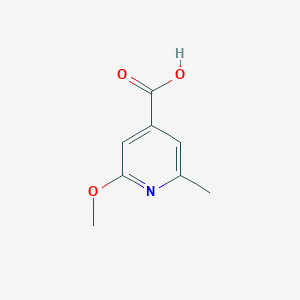
5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to 5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine, often involves base-catalyzed cyclocondensation reactions. For instance, the synthesis of 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester demonstrates a similar approach (H. Nagarajaiah & N. Begum, 2015). The process typically involves the interaction of specific pyrimidine precursors under controlled conditions to yield the desired product.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by X-ray diffraction and various spectroscopic methods, including IR, NMR, and elemental analysis. These methods provide detailed information on the arrangement of atoms within the molecule and the nature of their bonds, essential for understanding the compound's reactivity and properties (J. Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a wide range of chemical reactions, contributing to their versatility in synthetic chemistry. They can undergo nucleophilic substitution, cycloaddition, and other transformations, leading to the formation of novel compounds with potential biological and pharmaceutical applications. For example, the facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from reactions with heterocumulenes highlights the reactivity of similar compounds (D. Prajapati & A. Thakur, 2005).
Applications De Recherche Scientifique
Antifungal Applications
Pyrimidine derivatives have been synthesized and evaluated for their antifungal properties. For instance, the antifungal effect of some pyrimidine derivatives containing a heterocyclic compound on significant types of fungi like Aspergillus terreus and Aspergillus niger has been studied. These derivatives showed promising antifungal activities, suggesting the potential of similar compounds, such as 5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine, in developing antifungal agents (N. N. Jafar et al., 2017).
Structural Studies and Material Science
Pyrimidine derivatives are also key in structural studies and material science. Research on cation tautomerism, twinning, and disorder in pyrimidine-containing compounds provides insights into molecular recognition processes that are crucial for pharmaceutical applications. These studies highlight the structural versatility of pyrimidine derivatives, which could extend to the research and development of new materials or molecular devices (A. Rajam et al., 2017).
Propriétés
IUPAC Name |
5-isothiocyanato-2-methoxy-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5-7(9-4-13)6(2)11-8(10-5)12-3/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVAGPSTCABKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)
![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2489206.png)

![1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2489208.png)



![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)
![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)

![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)

![1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2489225.png)